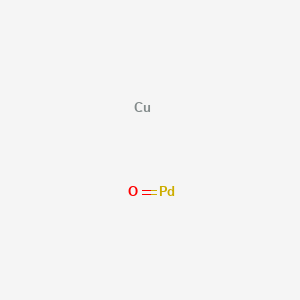![molecular formula C13H13NO5 B12563229 2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- CAS No. 143815-45-6](/img/structure/B12563229.png)
2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- is a complex organic compound that belongs to the class of propenoic acids These compounds are characterized by the presence of a propenoic acid group, an acetylamino group, and an acetyloxy-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- typically involves multi-step organic reactions. Common synthetic routes may include:
Acylation Reactions: Introduction of acetyl groups using acetic anhydride or acetyl chloride.
Amination Reactions: Formation of the acetylamino group through reactions with amines.
Esterification Reactions: Formation of the acetyloxy group via esterification with acetic acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its biological activity and potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Propenoic acid derivatives: Compounds with similar propenoic acid structures.
Acetylamino-substituted compounds: Molecules containing acetylamino groups.
Acetyloxy-substituted phenyl compounds: Compounds with acetyloxy groups on phenyl rings.
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
143815-45-6 |
|---|---|
分子式 |
C13H13NO5 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
2-acetamido-3-(3-acetyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H13NO5/c1-8(15)14-12(13(17)18)7-10-4-3-5-11(6-10)19-9(2)16/h3-7H,1-2H3,(H,14,15)(H,17,18) |
InChI 键 |
OZNWIOSZOYOKSG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)OC(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


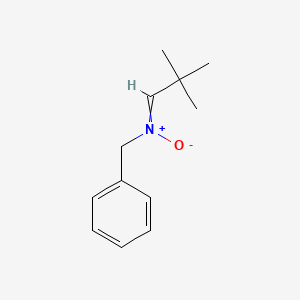
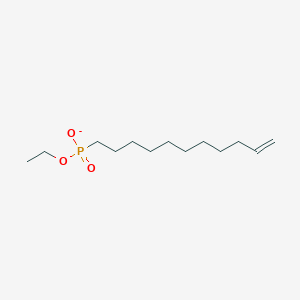
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
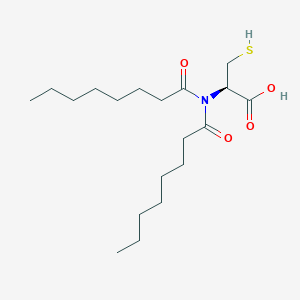
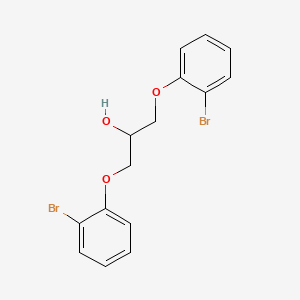
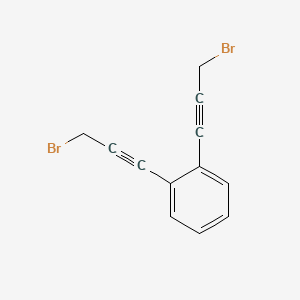
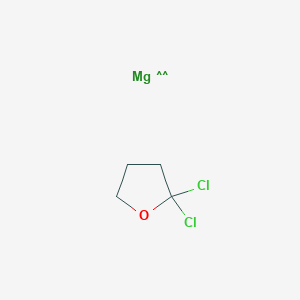
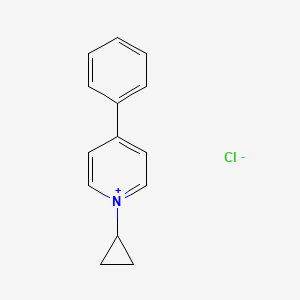
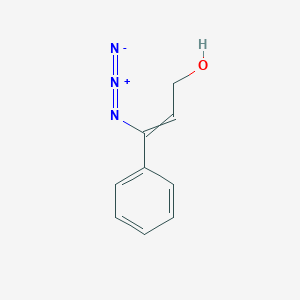
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
